3-(Difluoromethyl)piperidin-3-ol hydrochloride
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Overview
Description
3-(Difluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a piperidine derivative that contains a difluoromethyl group and a hydroxyl group on the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)piperidin-3-ol hydrochloride typically involves the introduction of a difluoromethyl group to a piperidine ring followed by the addition of a hydroxyl group. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The hydroxyl group is then introduced through subsequent reactions, often involving oxidation or substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler piperidine derivatives.
Scientific Research Applications
3-(Difluoromethyl)piperidin-3-ol hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)piperidine hydrochloride
- 4-(Difluoromethyl)piperidin-4-ol hydrochloride
Uniqueness
3-(Difluoromethyl)piperidin-3-ol hydrochloride is unique due to the specific positioning of the difluoromethyl and hydroxyl groups on the piperidine ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(difluoromethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)2-1-3-9-4-6;/h5,9-10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVYAUITXWPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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